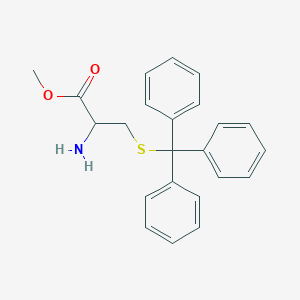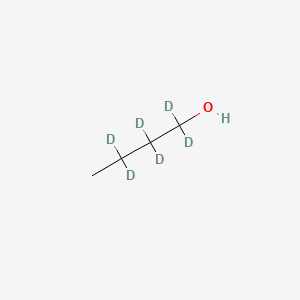
1-Butanol-1,1,2,2,3,3-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanol-1,1,2,2,3,3-d6 is a deuterated form of 1-butanol, an alcohol with the chemical formula C4H9OH. In this compound, six hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification makes it particularly useful in various scientific research applications, especially in spectroscopy and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butanol-1,1,2,2,3,3-d6 can be synthesized through the catalytic hydrogenation of 1-butene-1,1,2,2,3,3-d6. The reaction typically involves the use of a deuterium gas source and a suitable catalyst such as palladium or platinum under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound involves the deuteration of 1-butene using deuterium gas in the presence of a catalyst. The process is carried out in specialized reactors designed to handle deuterium gas safely and efficiently .
Chemical Reactions Analysis
Types of Reactions
1-Butanol-1,1,2,2,3,3-d6 undergoes various chemical reactions typical of alcohols, including:
Oxidation: It can be oxidized to butanal or butanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to butane using strong reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Butanal, Butanoic acid
Reduction: Butane
Substitution: Alkyl halides (e.g., butyl chloride, butyl bromide)
Scientific Research Applications
1-Butanol-1,1,2,2,3,3-d6 is widely used in scientific research due to its unique properties:
Spectroscopy: It is used as a solvent and reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content, which minimizes background signals.
Analytical Chemistry: It is employed in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biological Studies: It is used in studies involving metabolic pathways and enzyme kinetics to trace the incorporation of deuterium into biological molecules
Mechanism of Action
The mechanism of action of 1-butanol-1,1,2,2,3,3-d6 is similar to that of non-deuterated 1-butanol. It interacts with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The presence of deuterium can alter the kinetic isotope effects, providing insights into reaction mechanisms and pathways .
Comparison with Similar Compounds
Similar Compounds
1-Butanol: The non-deuterated form, commonly used as a solvent and in the production of butyl acetate.
2-Butanol: An isomer of 1-butanol, used in the manufacture of methyl ethyl ketone.
tert-Butanol: A tertiary alcohol used as a solvent and in the synthesis of tert-butyl ethers
Uniqueness
1-Butanol-1,1,2,2,3,3-d6 is unique due to its deuterium content, which makes it particularly valuable in spectroscopic studies and kinetic isotope effect experiments. The presence of deuterium provides distinct advantages in tracing and analyzing chemical and biological processes.
Properties
Molecular Formula |
C4H10O |
|---|---|
Molecular Weight |
80.16 g/mol |
IUPAC Name |
1,1,2,2,3,3-hexadeuteriobutan-1-ol |
InChI |
InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i2D2,3D2,4D2 |
InChI Key |
LRHPLDYGYMQRHN-PWDWWLAZSA-N |
Isomeric SMILES |
[2H]C([2H])(C)C([2H])([2H])C([2H])([2H])O |
Canonical SMILES |
CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


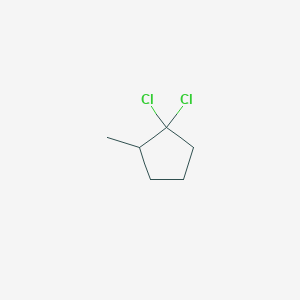
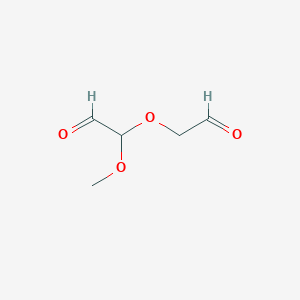


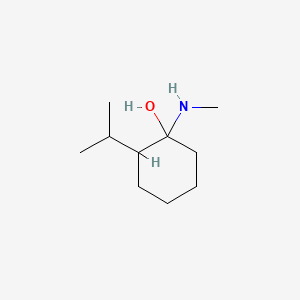
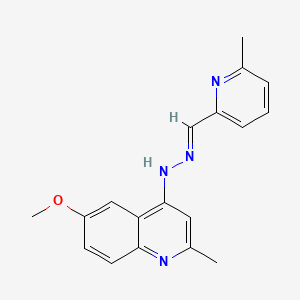
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B13830593.png)
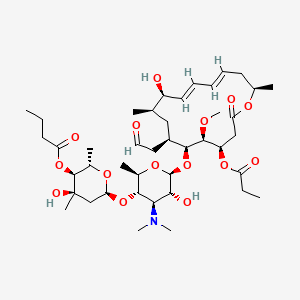

![4-amino-5-fluoro-1-[(2R,5S)-2-(methylsulfanylmethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B13830617.png)
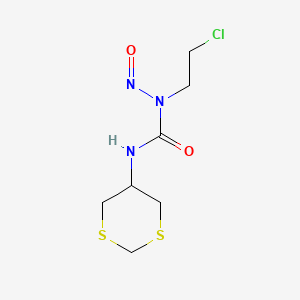
![Butanoic acid, 2-ethyl-, [[[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl][[[(1-methylethoxy)carbonyl]oxy]methoxy]phosphinyl]oxy]methyl ester](/img/structure/B13830625.png)
